![molecular formula C11H11F3N4O2S B2423043 N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide CAS No. 1903171-28-7](/img/structure/B2423043.png)

N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopropanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

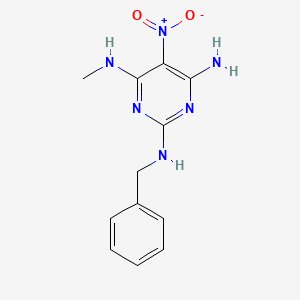

This compound is a sulfonamide derivative, which is a functional group that is often found in various pharmaceutical drugs. The molecule also contains a triazolo[4,3-a]pyridine moiety, which is a type of nitrogen-containing heterocycle. These types of structures are often found in various pharmaceuticals and have a wide range of biological activities .

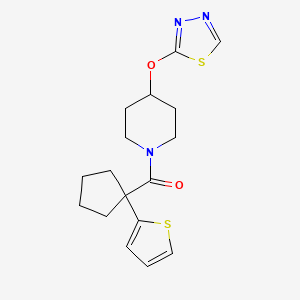

Molecular Structure Analysis

The molecule contains a triazolo[4,3-a]pyridine ring, which is a fused ring system containing two nitrogen atoms and four carbon atoms in a five-membered ring, attached to a six-membered pyridine ring .Chemical Reactions Analysis

Triazolo[4,3-a]pyridine derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and condensation reactions .Scientific Research Applications

Chemical Synthesis and Structural Analysis

- Sulfonamides have been identified as novel terminators of cationic cyclizations, facilitating the efficient formation of polycyclic systems through chemical reactions catalyzed by trifluoromethanesulfonic acid. This property makes them useful in synthetic organic chemistry for creating complex molecular structures (Haskins & Knight, 2002).

Herbicidal Activity

- Certain sulfonamide compounds, including those with triazolo[1,5-a]pyridine moieties, have been synthesized and tested for their herbicidal activity. These compounds showed promising results in controlling a broad spectrum of vegetation at low application rates, indicating their potential as effective herbicides (Moran, 2003).

Anti-Asthmatic and Antiproliferative Properties

- A series of novel triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides was synthesized and evaluated for their ability to inhibit platelet-activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, particularly those with specific substituents, demonstrated potent anti-asthmatic activity, suggesting their potential application in treating asthma and other respiratory diseases (Kuwahara et al., 1997).

Agricultural Applications

- The metabolism of triazolo[1,5-a]pyrimidine sulfonamide in wheat, corn, and barley was studied, revealing similar hydroxylation and glucose conjugation pathways across these crops. This research provides insights into the environmental fate and potential agricultural uses of such compounds (Frear, Swanson, & Tanaka, 1993).

Antifungal and Insecticidal Activity

- Novel sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety were synthesized and found to exhibit good antifungal activities and insecticidal activity. This suggests their potential as new agents in managing fungal infections and insect infestations in crops (Xu et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these biological processes.

Mode of Action

Based on the pharmacological activities of structurally similar compounds, it can be inferred that the compound may interact with its targets in a way that modulates their function, leading to changes in cellular processes . For example, as an enzyme inhibitor, the compound could bind to the active site of an enzyme, preventing it from catalyzing its substrate.

Biochemical Pathways

Given the diverse pharmacological activities of structurally similar compounds, it is likely that the compound affects multiple biochemical pathways . These could include pathways involved in cell proliferation (in the case of anticancer activity), microbial growth (in the case of antimicrobial activity), pain and inflammation (in the case of analgesic and anti-inflammatory activity), and oxidative stress (in the case of antioxidant activity).

Pharmacokinetics

In silico pharmacokinetic studies have been summarized for structurally similar compounds . These studies typically involve predicting properties such as solubility, permeability, and metabolic stability, which can impact the compound’s bioavailability.

Result of Action

Structurally similar compounds have been reported to exhibit significant inhibitory activity against various cancer cell lines . This suggests that the compound may have antiproliferative effects, potentially inducing cell cycle arrest or apoptosis in cancer cells.

Future Directions

properties

IUPAC Name |

N-[[8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3N4O2S/c12-11(13,14)8-2-1-5-18-9(16-17-10(8)18)6-15-21(19,20)7-3-4-7/h1-2,5,7,15H,3-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAAHSADQQJOXDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCC2=NN=C3N2C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B2422962.png)

![1-(4-Hydroxy-3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfonyl]-1-ethanone](/img/structure/B2422966.png)

![N-(2,4-dimethoxyphenyl)-2-(7-(4-methylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2422971.png)

![2-bromo-N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-5-methoxybenzamide](/img/structure/B2422972.png)

![N-[2-[3-[2-(4-butylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2422974.png)

![Ethyl 6-isopropyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2422977.png)

![Ethyl 4-[4-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2422980.png)

![N-(3-methylphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2422983.png)